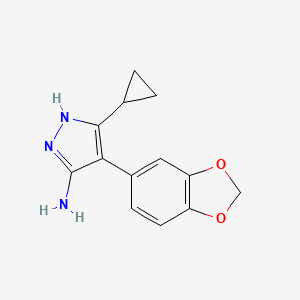
4-(2H-1,3-benzodioxol-5-yl)-3-cyclopropyl-1H-pyrazol-5-amine
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, such as a structural formula, a line-angle formula, or a 3D model.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may also include yield percentages, reaction conditions (like temperature and pH), and the use of catalysts.Molecular Structure Analysis
This involves analyzing the compound’s molecular geometry, bond lengths and angles, hybridization states, and any resonance structures. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used for this purpose.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants and products, the reaction conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, polarity, and spectral properties.Scientific Research Applications
Polymer Modification and Medical Applications
Amine compounds, including pyrazole derivatives, have been used in modifying poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels via radiation-induced processes. These modifications enhance the thermal stability and biological activities of the polymers, making them suitable for medical applications, particularly as antibacterial and antifungal agents (Aly & El-Mohdy, 2015).
Antimicrobial Agents
Several pyrazole derivatives, including those similar to 4-(2H-1,3-benzodioxol-5-yl)-3-cyclopropyl-1H-pyrazol-5-amine, have been synthesized and found to possess potent antimicrobial activities. These compounds demonstrate significant efficacy against various Gram-positive and Gram-negative bacteria, as well as fungi, highlighting their potential in developing new antimicrobial agents (Raju et al., 2010).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel pyrazole derivatives, including those with benzodioxol moieties, have been a focus of research. These studies often involve exploring different synthesis methods and analyzing the resulting compounds using techniques like NMR, IR, and UV spectral analysis. This research is critical for developing new compounds with potential pharmaceutical applications (Idrees, Kola, & Siddiqui, 2019).
Crystallographic Studies
Crystallographic analysis of pyrazole derivatives, including those with benzodioxol components, has provided insights into their molecular structures. Such studies reveal details like the orientation of pyrazole ring amine and dioxole substituents and their conformation, which are essential for understanding the compound's properties and potential applications (Gajera et al., 2013).
Heterocyclic Chemistry
Research in heterocyclic chemistry often involves the synthesis of novel pyrazole derivatives. These studies aim to develop new compounds that could have significant biomedical applications, such as potential anticancer or antimicrobial agents. The synthesis process often involves multiple steps and different reagents to create complex heterocyclic structures (El‐Mekabaty, Mesbah, & Fadda, 2017).
Anticancer Research
Some pyrazole derivatives have shown promise as anticancer agents. Studies have synthesized and tested various pyrazole-based compounds, evaluating their effectiveness against specific cancer cell lines. These studies contribute to the ongoing search for new anticancer drugs (Hafez, El-Gazzar, & Al-Hussain, 2016).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, environmental impact, and any precautions that need to be taken while handling it.
Future Directions
This could involve potential applications of the compound, areas of research that could be pursued, and any improvements that could be made to its synthesis.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-5-cyclopropyl-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c14-13-11(12(15-16-13)7-1-2-7)8-3-4-9-10(5-8)18-6-17-9/h3-5,7H,1-2,6H2,(H3,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAIWDOJDAVHED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NN2)N)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2H-1,3-benzodioxol-5-yl)-3-cyclopropyl-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid](/img/structure/B1438127.png)

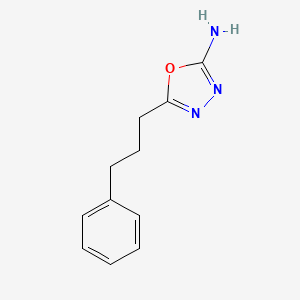
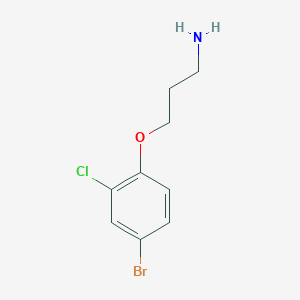
![2-[Benzyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1438132.png)
![4-([1,1'-Biphenyl]-4-ylmethoxy)piperidine hydrochloride](/img/structure/B1438133.png)
![3-[(4-Nitrobenzyl)oxy]pyrrolidine](/img/structure/B1438134.png)
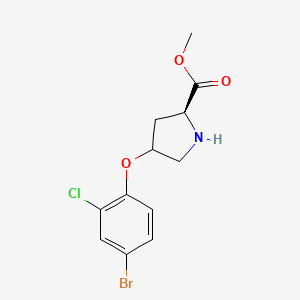
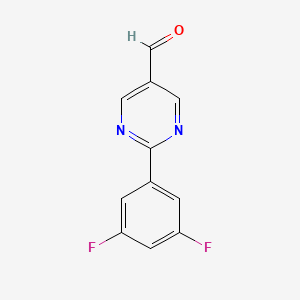
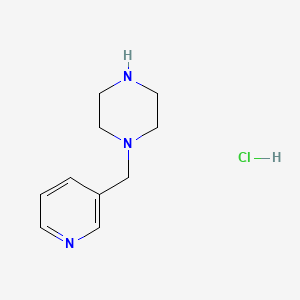
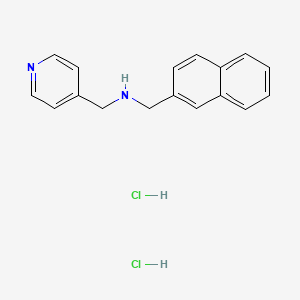
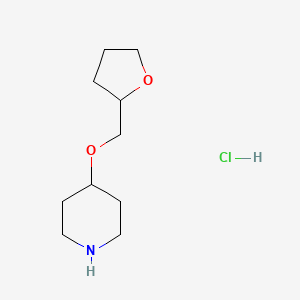
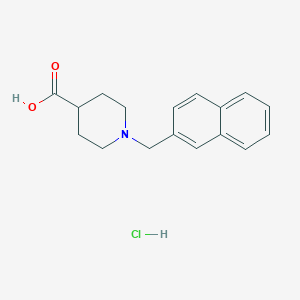
![3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-piperidine](/img/structure/B1438150.png)